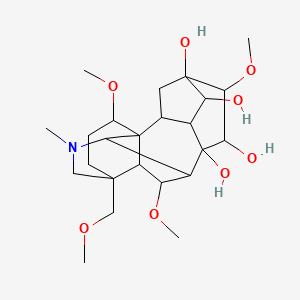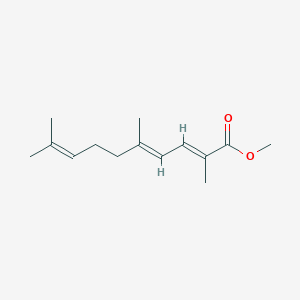
(Acetylacetonato)dicarbonylrhodium(I)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Acetylacetonato)dicarbonylrhodium(I) is an organometallic compound with the chemical formula Rh(CO)₂(C₅H₇O₂). It is a rhodium complex that features two carbonyl (CO) ligands and one acetylacetonate (acac) ligand. This compound is of significant interest in the field of organometallic chemistry and catalysis due to its unique properties and reactivity .
Mecanismo De Acción
Target of Action
(Acetylacetonato)dicarbonylrhodium(I) is an organorhodium compound It’s known that organorhodium compounds are often used as catalysts in various chemical reactions .
Mode of Action
(Acetylacetonato)dicarbonylrhodium(I) consists of two CO ligands and an acetylacetonate . It adopts a square planar molecular geometry . The molecules stack with Rh—Rh distances of about 326 pm . This compound is used as a precursor to homogeneous catalysts .
Biochemical Pathways
It’s known to be employed in the in situ formation of a fluorous-soluble hydroformylation catalyst .
Pharmacokinetics
It’s worth noting that this compound is a dark green solid that dissolves in acetone and benzene, giving yellow solutions .
Result of Action
It’s known to be used in the formation of a fluorous-soluble hydroformylation catalyst , which suggests it may play a role in facilitating certain types of chemical reactions.
Action Environment
It’s known that this compound is a dark green solid that dissolves in acetone and benzene , suggesting that its solubility and stability may be influenced by the solvent environment.
Análisis Bioquímico
Biochemical Properties
(Acetylacetonato)dicarbonylrhodium(I) is frequently used as a catalyst or a catalyst precursor in a variety of chemical reactions, including hydroformylation, where it facilitates the addition of a formyl group to alkenes
Molecular Mechanism
(Acetylacetonato)dicarbonylrhodium(I) is used in mechanistic studies to understand the fundamental steps involved in metal-mediated transformations, providing insights into reaction kinetics and the development of improved catalyst systems
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(Acetylacetonato)dicarbonylrhodium(I) can be synthesized through various methods. One common synthetic route involves the reaction of rhodium(III) chloride hydrate with acetylacetone in the presence of carbon monoxide. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the rhodium complex. The general reaction conditions include:
Solvent: Methanol or ethanol
Temperature: Room temperature to reflux
Atmosphere: Inert gas (e.g., nitrogen or argon)
Reaction Time: Several hours to overnight
The reaction can be represented as follows:
RhCl3⋅3H2O+C5H8O2+2CO→Rh(CO)2(C5H7O2)+3HCl+3H2O
Industrial Production Methods
Industrial production of (Acetylacetonato)dicarbonylrhodium(I) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the quality and yield of the product. The compound is typically purified by recrystallization or sublimation .
Análisis De Reacciones Químicas
Types of Reactions
(Acetylacetonato)dicarbonylrhodium(I) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to form lower oxidation state rhodium species.
Substitution: The carbonyl and acetylacetonate ligands can be substituted by other ligands, such as phosphines or amines.
Addition: The compound can participate in addition reactions with unsaturated substrates, such as alkenes and alkynes.
Common Reagents and Conditions
Common reagents used in reactions with (Acetylacetonato)dicarbonylrhodium(I) include:
Oxidizing agents: Hydrogen peroxide, oxygen
Reducing agents: Sodium borohydride, lithium aluminum hydride
Ligands: Triphenylphosphine, pyridine
Solvents: Toluene, dichloromethane, tetrahydrofuran
Major Products
The major products formed from reactions with (Acetylacetonato)dicarbonylrhodium(I) depend on the specific reaction conditions and reagents used. For example, substitution reactions with phosphines can yield rhodium-phosphine complexes, while addition reactions with alkenes can produce rhodium-alkene adducts .
Aplicaciones Científicas De Investigación
(Acetylacetonato)dicarbonylrhodium(I) has a wide range of scientific research applications, including:
Catalysis: It is used as a catalyst or catalyst precursor in various catalytic processes, such as hydroformylation, carbonylation, and hydrogenation reactions. Its ability to activate and transfer functional groups makes it valuable in the synthesis of fine chemicals and pharmaceuticals.
Mechanistic Studies: The compound is employed in mechanistic studies to understand the fundamental steps involved in metal-mediated transformations. Researchers use it to investigate reaction kinetics and develop improved catalyst systems.
Material Science: It is used in the preparation of rhodium-containing materials with unique electronic and optical properties
Biological Studies: Although less common, (Acetylacetonato)dicarbonylrhodium(I) is explored for its potential biological activity and interactions with biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
Rhodium(III) acetylacetonate: Rh(acac)₃
Tris(triphenylphosphine)rhodium(I) carbonyl hydride: RhH(CO)(PPh₃)₃
Chloro(1,5-cyclooctadiene)rhodium(I) dimer: RhCl(COD)₂
Platinum(II) acetylacetonate: Pt(acac)₂
Uniqueness
(Acetylacetonato)dicarbonylrhodium(I) is unique due to its combination of carbonyl and acetylacetonate ligands, which provide a balance of stability and reactivity. This makes it an effective catalyst in various chemical transformations. Compared to other rhodium complexes, it offers distinct advantages in terms of selectivity and efficiency in catalytic processes .
Propiedades
Número CAS |
14874-82-9 |
|---|---|
Fórmula molecular |
C₇H₇O₄Rh |
Peso molecular |
258.03 |
Sinónimos |
Acetylacetonatorhodium Dicarbonyl; Dicarbonyl(2,4-pentanedionato)rhodium; Dicarbonyl(2,4-pentanedionato-κO,κO’)rhodium; Dicarbonylacetylacetonatorhodium; Dicarbonylacetylacetonatorhodium(I); Dicarbonylrhodium Acetylacetonate; Dicarbonylrhodium(I) Ace |
Origen del producto |
United States |
Q1: How does the interaction between (acetylacetonato)dicarbonylrhodium(I) and solvents affect its vibrational properties?
A1: Research using two-dimensional ultrafast infrared vibrational echo experiments on Rh(CO)2acac in dibutyl phthalate revealed that solute-solvent interactions significantly influence the vibrational frequencies of the compound's carbonyl groups. [] These studies demonstrated that variations in the local environment surrounding the Rh(CO)2acac molecule, caused by the solvent, lead to changes in the frequencies of its symmetric and antisymmetric CO stretching modes. This phenomenon, known as inhomogeneous broadening, highlights the sensitivity of vibrational spectroscopy to the local environment of molecules in solution.
Q2: What is the role of (acetylacetonato)dicarbonylrhodium(I) in catalytic reactions, particularly hydroformylation?
A2: Rh(CO)2acac acts as a precursor to catalytically active species in reactions like hydroformylation. [] It can be transformed into rhodium nanoparticles, which then serve as a reservoir for soluble rhodium species. These species are highly active in catalyzing the hydroformylation of alkenes, a reaction with significant industrial importance for producing aldehydes.
Q3: What spectroscopic techniques are used to characterize (acetylacetonato)dicarbonylrhodium(I)?
A3: (Acetylacetonato)dicarbonylrhodium(I) has been characterized using Infrared (IR) and Hydrogen Nuclear Magnetic Resonance (H-NMR) spectroscopy. [] These techniques provide insights into the compound's structure and bonding characteristics, confirming its identity and purity.
Q4: Can you explain the significance of studying the vibrational dephasing of (acetylacetonato)dicarbonylrhodium(I)?
A4: Picosecond vibrational echo studies focusing on the asymmetric stretching mode of Rh(CO)2acac in various media help elucidate the mechanisms of vibrational energy transfer and relaxation processes in condensed phases. [] By analyzing the temperature dependence of vibrational dephasing, researchers can gain insights into the interactions between the vibrational modes of the molecule and its surrounding environment, be it a liquid or a glassy matrix. This knowledge is crucial for understanding the dynamics of chemical reactions and energy transfer processes in condensed phases.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


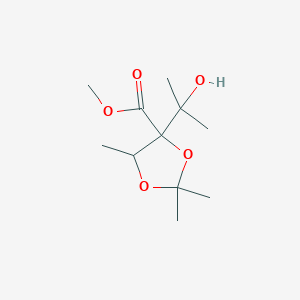
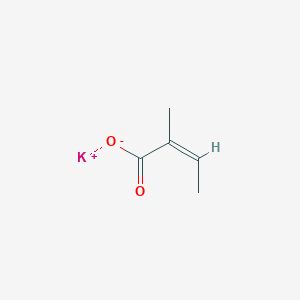
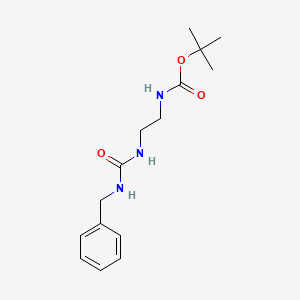
![6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B1145452.png)
